9-[2-(morpholin-4-yl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-[2-(morpholin-4-yl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is an intriguing organic molecule that belongs to the broader class of chromeno[8,7-e][1,3]oxazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of morpholine and phenyl groups contributes to its chemical versatility and biological relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[2-(morpholin-4-yl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one typically involves the following steps:
Preparation of 3-phenylchromen-4-one: This can be achieved through the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization.
Introduction of the Oxazine Moiety: The chromenone derivative is then reacted with appropriate nitroso compounds to form the oxazine ring.
Attachment of the Morpholine Group: The final step involves the alkylation of the oxazine derivative with 2-(morpholin-4-yl)ethyl chloride under basic conditions.
Industrial Production Methods: Industrial synthesis may follow similar routes but optimized for large-scale production, focusing on yield and cost-effectiveness. This includes the use of automated continuous-flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction can occur at the oxazine ring, potentially opening the ring to form different reduced analogs.
Substitution: Nucleophilic substitution reactions are possible, especially at the morpholine nitrogen and the phenyl ring, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation Products: Quinones and phenol derivatives.
Reduction Products: Reduced oxazine derivatives.
Substitution Products: Various N-substituted morpholine and phenyl derivatives.
Scientific Research Applications
Chemistry:
Used as building blocks in organic synthesis for the development of new compounds.
Employed in studying reaction mechanisms and dynamics.
Biology:
Explored for potential as enzyme inhibitors due to the presence of the morpholine ring.
Investigated for their role in modulating biological pathways.
Medicine:
Potential therapeutic agents in the treatment of neurological disorders.
Examined for antimicrobial and anticancer properties.
Industry:
Utilized in the development of new materials with specific chemical properties.
Investigated for use in agricultural chemicals due to their biological activity.
Mechanism of Action
The mechanism of action for 9-[2-(morpholin-4-yl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one involves interaction with specific molecular targets, including enzymes and receptors. The morpholine ring can interact with enzyme active sites, potentially inhibiting their activity. The phenyl and chromeno[8,7-e][1,3]oxazin rings can participate in hydrophobic interactions and π-π stacking, modulating biological pathways.
Comparison with Similar Compounds
8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one: Similar core structure but lacks the morpholine and phenyl substitutions, leading to different biological activities.
2-(morpholin-4-yl)ethyl derivatives: Compounds with similar side chains but different core structures, affecting their mechanism of action and applications.
3-phenylchromen-4-one derivatives: These compounds share the phenyl and chromenone core but differ in the functional groups attached, influencing their reactivity and biological properties.
Uniqueness: The combination of the morpholine, phenyl, and chromeno[8,7-e][1,3]oxazin moieties in 9-[2-(morpholin-4-yl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
There you have it: a deep dive into this fascinating compound. Where should we go from here?
Properties
IUPAC Name |
9-(2-morpholin-4-ylethyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-22-18-6-7-21-19(23(18)28-15-20(22)17-4-2-1-3-5-17)14-25(16-29-21)9-8-24-10-12-27-13-11-24/h1-7,15H,8-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLUFSKPKWCLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.